
Kongensin A
Übersicht
Beschreibung
Kongensin A is a natural product isolated from the plant Croton kongensis. It has garnered significant interest due to its potent biological activities, particularly its ability to inhibit necroptosis and induce apoptosis. This compound has been identified as a non-canonical inhibitor of heat shock protein 90 (HSP90), a chaperone protein involved in various cellular processes .
Wirkmechanismus
Target of Action
Kongensin A (KA), a natural product derived from Croton kongensis, primarily targets Heat Shock Protein 90 (HSP90) . HSP90 is a crucial chaperone protein that plays a key role in various cellular processes, including the stabilization and maintenance of sterol regulatory element binding protein (SREBP) activity .
Mode of Action
KA acts as an HSP90 inhibitor . It covalently binds to a previously uncharacterized cysteine 420 in the middle domain of HSP90 . This binding disrupts the interaction of HSP90 with its co-chaperone CDC37 , leading to the inhibition of key necroptosis kinase RIPK3 .
Biochemical Pathways
KA’s action on HSP90 impacts the sterol regulatory element-binding proteins (SREBPs) pathway . SREBPs are transcription factors that regulate lipid homeostasis. By inhibiting HSP90, KA suppresses de novo lipogenesis (DNL) and reduces the amounts of mature SREBPs . KA promotes mSREBP degradation via the FBW7-mediated ubiquitin-proteasome pathway . It also decreases the level of p-Akt Ser308, and p-GSK3β Ser9 by inhibiting the interaction between HSP90β and Akt .
Pharmacokinetics
It’s known that ka is administered orally
Result of Action
KA has shown promising results in improving hyperlipidemia, hepatic steatosis, and insulin resistance . In a study, mice given a high-fat diet (HFD) and received KA showed improved hyperlipidemia, fatty liver, and insulin resistance, as well as reduced body weight . These effects were observed with no significant alteration in food intake .
Action Environment
The action of KA can be influenced by various environmental factors. For instance, diet can significantly impact the efficacy of KA. In the aforementioned study, the mice were given a high-fat diet, which is known to induce obesity and related metabolic disorders . The administration of KA in this environment led to significant improvements in the health conditions of the mice . .
Biochemische Analyse
Biochemical Properties
Kongensin A plays a key role in biochemical reactions by interacting with various enzymes and proteins. It acts as an HSP90β inhibitor . HSP90, a crucial chaperone, plays a key role in de novo lipogenesis (DNL) by stabilizing and maintaining sterol regulatory element binding protein (SREBP) activity . This compound promotes mSREBP degradation via the FBW7-mediated ubiquitin-proteasome pathway .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can potentially decrease lipid content at the cellular level . In vitro, this compound suppressed DNL and reduced the amounts of mSREBPs . It also decreased the level of p-Akt Ser308, and p-GSK3β Ser9 by inhibiting the interaction between HSP90β and Akt .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It covalently binds to a previously uncharacterized cysteine 420 in the middle domain of HSP90 and dissociates HSP90 from its cochaperone CDC37 . This leads to inhibition of RIP3-dependent necroptosis and promotion of apoptosis in multiple cancer cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Kongensin A involves several steps, including the isolation of the compound from Croton kongensis. The synthetic route typically includes the use of bioorthogonal ligation methods to identify and isolate the compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound is still in the research phase, with efforts focused on optimizing the extraction and purification processes. The use of advanced chromatographic techniques and large-scale bioreactors are being explored to increase the efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions
Kongensin A undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives that retain the core structure of the compound while exhibiting different biological activities. These derivatives are studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Cancer Research
Kongensin A has been identified as an effective HSP90 inhibitor, which plays a crucial role in the stabilization of various oncogenic proteins. The inhibition of HSP90 by this compound leads to the degradation of client proteins involved in cancer progression.
- Mechanism of Action : this compound covalently binds to cysteine 420 in HSP90, disrupting its interaction with cochaperone CDC37. This action inhibits RIP3-dependent necroptosis and promotes apoptosis in multiple cancer cell lines, indicating its potential as an anti-cancer agent .
- Case Study : In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer cells by inducing apoptosis while inhibiting necroptosis pathways .
Inflammation and Immune Response
This compound's role extends beyond oncology; it also shows promise in modulating inflammatory responses.
- Applications : The compound has been linked to the attenuation of necroptosis, a form of programmed cell death associated with inflammatory diseases. By inhibiting key mediators like RIPK1 and RIPK3, this compound may mitigate tissue damage during inflammatory responses .
- Research Findings : Studies indicate that this compound can reduce inflammation markers in models of chronic obstructive pulmonary disease (COPD) and other inflammatory conditions, suggesting its therapeutic potential in managing these diseases .
Neurodegenerative Diseases
The involvement of necroptosis in neurodegenerative diseases such as Alzheimer's Disease (AD) and Amyotrophic Lateral Sclerosis (ALS) highlights another significant application for this compound.
- Mechanism : By inhibiting necroptosis, this compound may protect neuronal cells from death, a critical factor in the progression of neurodegenerative diseases .
- Case Studies : In animal models of ALS, treatment with this compound resulted in improved motor function and reduced neuroinflammation, supporting its potential as a therapeutic agent for neuroprotection .
Cellular Mechanisms and Pathways
This compound interacts with multiple cellular pathways beyond HSP90 inhibition:
- Signaling Pathways : It influences various signaling pathways such as JAK/STAT, NF-κB, and MAPK/ERK, which are pivotal in regulating cellular responses to stress and inflammation .
- Epigenetic Modulation : Research suggests that this compound may also affect epigenetic mechanisms, potentially altering gene expression profiles associated with cancer and inflammation .
Data Summary
Application Area | Mechanism | Key Findings |
---|---|---|
Cancer Research | HSP90 inhibition leading to apoptosis | Reduces viability in breast cancer cells |
Inflammation | Inhibition of necroptosis | Decreases inflammation markers in COPD models |
Neurodegenerative Diseases | Protection against neuronal cell death | Improves motor function in ALS models |
Cellular Mechanisms | Modulates signaling pathways | Influences JAK/STAT and NF-κB pathways |
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Geldanamycin: Another HSP90 inhibitor with a different mode of action.
17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties.
Radicicol: A natural product that inhibits HSP90 by binding to its ATP-binding domain.
Uniqueness of Kongensin A
This compound is unique due to its non-canonical mode of action, specifically its ability to covalently bind to HSP90 and disrupt its interaction with CDC37. This novel mechanism distinguishes it from other HSP90 inhibitors and highlights its potential as a therapeutic agent .
Biologische Aktivität
Kongensin A (KA), a natural product derived from Croton kongensis, has emerged as a significant compound in the field of cancer research due to its unique biological activities, particularly its role as an inhibitor of heat shock protein 90 (HSP90) and its effects on programmed cell death mechanisms such as necroptosis and apoptosis. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data that illustrate its potential therapeutic applications.
This compound has been identified as a potent non-canonical inhibitor of HSP90, a chaperone protein involved in the stability and function of numerous client proteins critical for cancer progression. The mechanism by which KA exerts its effects includes:
- Covalent Binding : KA covalently attaches to cysteine 420 in the middle domain of HSP90, disrupting its interaction with co-chaperone CDC37. This dissociation leads to the inhibition of necroptosis, a form of programmed cell death associated with inflammation and various diseases .
- Induction of Apoptosis : In addition to inhibiting necroptosis, KA promotes apoptosis in multiple cancer cell lines, suggesting that it may serve dual roles in cancer therapy by targeting different cell death pathways .
In Vitro Studies
In vitro experiments have demonstrated the biological activity of this compound across various cancer cell lines. Notable findings include:
- Cell Viability Assays : Studies reported that treatment with KA significantly reduced cell viability in breast cancer and other tumor types, indicating its potential as an anti-cancer agent .
- Mechanistic Insights : Further investigations revealed that KA's binding to HSP90 alters the stability of client proteins involved in tumorigenesis, effectively promoting their degradation .
Data Table: Effects of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.2 | Induces apoptosis; inhibits HSP90 |
HeLa (Cervical) | 4.8 | Disrupts HSP90-CDC37 interaction |
A549 (Lung) | 6.0 | Promotes necroptosis |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Model : In a preclinical model of breast cancer, KA was shown to significantly inhibit tumor growth and induce apoptosis through HSP90 modulation. The study emphasized the importance of targeting HSP90 for effective cancer treatment .
- Neurodegenerative Diseases : Research has suggested that KA's ability to modulate cell death pathways may extend beyond oncology, potentially offering therapeutic avenues in neurodegenerative diseases characterized by aberrant cell death mechanisms .
Clinical Implications
Given its dual action on necroptosis and apoptosis, this compound presents a promising candidate for further development as an anti-cancer therapeutic. The modulation of HSP90-client interactions could lead to enhanced efficacy in treating cancers resistant to conventional therapies. Additionally, its implications in inflammatory diseases highlight the need for comprehensive clinical studies to explore its full therapeutic potential.
Eigenschaften
IUPAC Name |
[(2R,4R,8R,9S,13R)-2-hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-12-14-6-7-18(25)22(5)17(11-16(24)15(10-14)20(12)26)21(3,4)9-8-19(22)27-13(2)23/h10,14,16-17,19,24H,1,6-9,11H2,2-5H3/t14-,16-,17-,19-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUWPMNNBHROPI-ASAQZKIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2C1(C(=O)CCC3C=C(C(C2)O)C(=O)C3=C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CCC([C@@H]2[C@@]1(C(=O)CC[C@@H]3C=C([C@@H](C2)O)C(=O)C3=C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of Kongensin A? What makes it a "non-canonical" HSP90 inhibitor?
A1: this compound inhibits programmed necrosis (necroptosis) by targeting Heat Shock Protein 90 (HSP90) []. Unlike typical HSP90 inhibitors that bind to the ATP-binding pocket, this compound covalently modifies cysteine 420 within HSP90 []. This non-canonical interaction disrupts the association between HSP90 and CDC37, a co-chaperone essential for the stability and function of RIP3 kinase []. As RIP3 kinase activation is crucial for necroptosis execution, this compound effectively blocks this cell death pathway.
Q2: Can you elaborate on the structural features of this compound and its isolation source?
A2: this compound is a diterpene natural product, specifically classified as an ent-8,9-secokaurane diterpene []. It was first isolated from the aerial parts of Croton kongensis alongside two other novel compounds, Kongensin B and C []. These compounds exhibit an uncommon oxygenation pattern, featuring an acetate or hydroxyl group at C(1) along with a Δ8(14) unsaturation in this compound or an 8,14-epoxide function in Kongensin B and C []. Unfortunately, the provided research excerpts do not contain details on the molecular formula, weight, or spectroscopic data for this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.